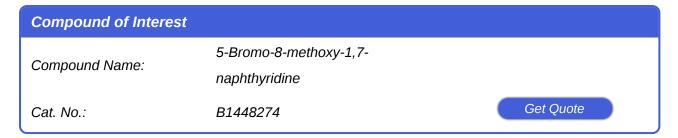


## Application Notes and Protocols for 5-Bromo-8methoxy-1,7-naphthyridine

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-Bromo-8-methoxy-1,7-naphthyridine** is a key heterocyclic building block for the synthesis of a variety of complex organic molecules. Its utility is primarily derived from the presence of a bromine atom at the 5-position, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities, leading to the creation of novel compounds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The 1,7-naphthyridine core is a recognized scaffold in numerous biologically active compounds.

## **Key Applications**

The primary application of **5-Bromo-8-methoxy-1,7-naphthyridine** lies in its use as a versatile scaffold in the synthesis of substituted naphthyridine derivatives. These derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial targets in oncology.

## Synthesis of Kinase Inhibitors

The naphthyridine core is a common feature in many kinase inhibitors. The bromo-substituent on the 1,7-naphthyridine ring allows for the strategic introduction of different aryl or heteroaryl



groups through cross-coupling reactions. This modular approach is central to the exploration of the structure-activity relationship (SAR) in drug discovery.

- Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is a receptor tyrosine kinase, and its
  fusion proteins are oncogenic drivers in certain types of non-small cell lung cancer (NSCLC).
  [1][2] The development of small molecule ALK inhibitors often involves the coupling of a
  heterocyclic core with various side chains to optimize potency and selectivity.[3]
- Focal Adhesion Kinase (FAK) Inhibitors: FAK is a non-receptor tyrosine kinase that plays a
  critical role in cell adhesion, proliferation, and survival.[4] Its overexpression is associated
  with several cancers. The synthesis of FAK inhibitors, such as GSK2256098, often utilizes
  heterocyclic building blocks that can be functionalized through cross-coupling reactions.[5]

## **Palladium-Catalyzed Cross-Coupling Reactions**

**5-Bromo-8-methoxy-1,7-naphthyridine** is an ideal substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

- Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the bromo-naphthyridine with a variety of boronic acids or esters.[6][7] This method offers a high tolerance for various functional groups and generally proceeds with high yields.[8]
- Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the
  bromo-naphthyridine and a terminal alkyne, leading to the synthesis of alkynyl-substituted
  naphthyridines.[9][10][11] These products can serve as intermediates for further
  transformations or as final compounds with specific biological activities.

## **Experimental Protocols**

The following are representative protocols for the use of **5-Bromo-8-methoxy-1,7-naphthyridine** in common synthetic transformations. Researchers should optimize these conditions for their specific substrates.

## **Protocol 1: Suzuki-Miyaura Cross-Coupling**



This protocol describes a general procedure for the coupling of **5-Bromo-8-methoxy-1,7-naphthyridine** with an arylboronic acid.

#### Reaction Scheme:

#### Materials:

- 5-Bromo-8-methoxy-1,7-naphthyridine
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 5 mol%)
- Base (e.g., K₂CO₃, 2 equivalents)
- Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- To a dried reaction flask, add **5-Bromo-8-methoxy-1,7-naphthyridine** (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add the palladium catalyst to the flask under the inert atmosphere.
- Add the degassed solvent mixture to the flask.
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



• Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-8-methoxy-1,7-naphthyridine.

Quantitative Data (Representative):

Reactan t 1	Reactan t 2 (Arylbor onic Acid)	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
5-Bromo- 8- methoxy- 1,7- naphthyri dine	Phenylbo ronic acid	Pd(PPh₃) 4 (5)	K₂CO₃	Dioxane/ H2O	90	8	85-95
5-Bromo- 8- methoxy- 1,7- naphthyri dine	4- Methylph enylboro nic acid	Pd(dppf) Cl <sub>2</sub> (3)	Cs2CO3	DME	85	6	90-98
5-Bromo- 8- methoxy- 1,7- naphthyri dine	3- Pyridinyl boronic acid	Pd(OAc) <sub>2</sub> /SPhos (2)	КзРО4	Toluene/ H2O	100	12	75-85

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

## **Protocol 2: Sonogashira Coupling**



This protocol provides a general method for the coupling of **5-Bromo-8-methoxy-1,7-naphthyridine** with a terminal alkyne.

#### Reaction Scheme:

#### Materials:

- 5-Bromo-8-methoxy-1,7-naphthyridine
- Terminal alkyne (1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, 2 mol%)
- Copper(I) iodide (CuI, 4 mol%)
- Base (e.g., Triethylamine or Diisopropylamine)
- Solvent (e.g., DMF or THF)
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- To a dried reaction flask, add **5-Bromo-8-methoxy-1,7-naphthyridine** (1 equivalent), the palladium catalyst, and copper(I) iodide.
- Evacuate and backfill the flask with an inert gas.
- Add the degassed solvent and the base.
- Add the terminal alkyne (1.5 equivalents) dropwise to the reaction mixture at room temperature.
- Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-6 hours, monitoring by TLC or LC-MS.
- Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution and brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography to obtain the 5-alkynyl-8-methoxy-1,7-naphthyridine product.

Quantitative Data (Representative):

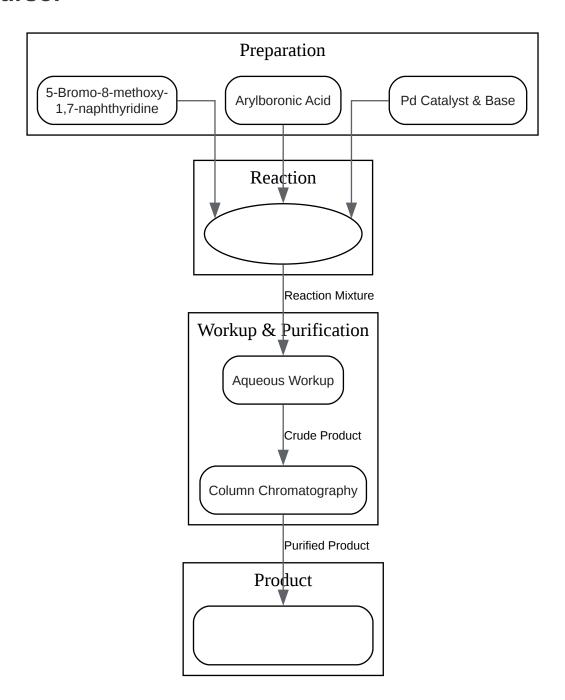
Reacta nt 1	Reacta nt 2 (Termi nal Alkyne )	Pd Cataly st (mol%)	Cu(I) Salt (mol%)	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
5- Bromo- 8- methox y-1,7- naphthy ridine	Phenyla cetylen e	Pd(PPh 3)2Cl2 (2)	Cul (4)	Et₃N	THF	RT	4	80-90
5- Bromo- 8- methox y-1,7- naphthy ridine	Trimeth ylsilylac etylene	Pd(OAc )2/XPho s (1)	Cul (2)	DIPEA	DMF	50	3	85-95
5- Bromo- 8- methox y-1,7- naphthy ridine	Proparg yl alcohol	Pd(PPh 3)4 (3)	Cul (5)	Et₃N	MeCN	60	5	70-80



Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

## **Visualizations**

## Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor

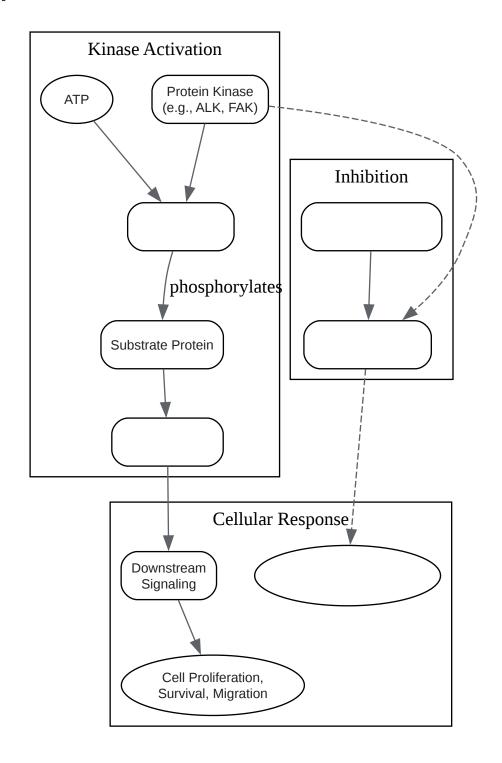




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Caption: Workflow for the synthesis of a 5-aryl-8-methoxy-1,7-naphthyridine.

# Signaling Pathway: General Mechanism of a Kinase Inhibitor





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